N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide
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Overview
Description
N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide is an organic compound with a complex structure that includes a chlorinated alkyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide typically involves the acylation of a phenylacetamide derivative with a chlorinated alkyl acid chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chlorinated alkyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻), amines (NH₂R), or thiols (SHR) can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated alkyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The acetamide moiety may also play a role in binding to active sites or interacting with other molecular components.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a chlorinated alkyl group.
N-(4-Chlorophenyl)acetamide: Contains a chlorophenyl group instead of a chlorinated alkyl group.
N-(4-Bromophenyl)acetamide: Similar to N-(4-Chlorophenyl)acetamide but with a bromine atom.
Uniqueness
N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide is unique due to the presence of the 3-chloro-2-methylpropanoyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
90512-83-7 |
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Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
N-[4-(3-chloro-2-methylpropanoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H14ClNO2/c1-8(7-13)12(16)10-3-5-11(6-4-10)14-9(2)15/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI Key |
DJHQXARYBAZLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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